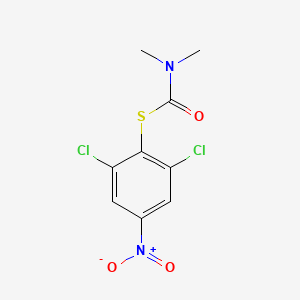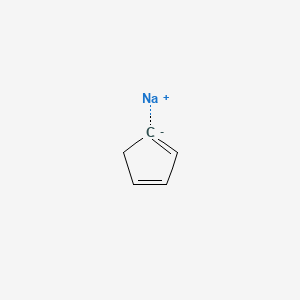
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is a chemical compound with the molecular formula C12H27NOSi. It is a silane derivative that features a tert-butyl group, dimethyl groups, and a pyrrolidin-3-ylmethoxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-butyl-dimethylchlorosilane+pyrrolidin-3-ylmethanoltriethylaminetert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane+HCl
Industrial Production Methods
In industrial settings, the production of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-ylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pyrrolidin-3-ylmethoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl-dimethylsilane: A simpler silane derivative without the pyrrolidin-3-ylmethoxy group.
Pyrrolidin-3-ylmethanol: The alcohol precursor used in the synthesis of tert-butyl-dimethyl(pyrrolidin-3-ylmethoxy)silane.
Tert-butyl-dimethylchlorosilane: The chlorosilane precursor used in the synthesis.
Uniqueness
3-(tert-Butyl-dimethyl-silanyloxymethyl)-pyrrolidine is unique due to the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required.
Propriétés
Numéro CAS |
328956-39-4 |
|---|---|
Formule moléculaire |
C11H25NOSi |
Poids moléculaire |
215.41 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(pyrrolidin-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h10,12H,6-9H2,1-5H3 |
Clé InChI |
BWQLJNMKURWZIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzylbis[2-(tosylamino)ethyl]amine](/img/structure/B8789687.png)
![2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8789691.png)


![Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B8789722.png)

![Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)-](/img/structure/B8789731.png)





![4-Bromo-6-morpholinobenzo[c][1,2,5]oxadiazole](/img/structure/B8789768.png)

